molecular formula C6H10N4O B13629728 1-(Tetrahydrofuran-3-yl)-1h-1,2,4-triazol-3-amine

1-(Tetrahydrofuran-3-yl)-1h-1,2,4-triazol-3-amine

Cat. No.: B13629728
M. Wt: 154.17 g/mol
InChI Key: MKPDLWFNAXPCRP-UHFFFAOYSA-N
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Description

1-(Tetrahydrofuran-3-yl)-1h-1,2,4-triazol-3-amine is an organic compound with the molecular formula C7H11N3O. This compound is characterized by the presence of a tetrahydrofuran ring attached to a 1,2,4-triazole ring, which is further substituted with an amine group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tetrahydrofuran-3-yl)-1h-1,2,4-triazol-3-amine typically involves the reaction of tetrahydrofuran derivatives with triazole precursors. One common method involves the use of tetrahydrofuran-3-ylmethanamine as a starting material, which is then reacted with 1,2,4-triazole under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher yields and consistent product quality. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable resources, can be incorporated to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydrofuran-3-yl)-1h-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

1-(Tetrahydrofuran-3-yl)-1h-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Tetrahydrofuran-3-yl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit essential enzymes in microbial cells .

Comparison with Similar Compounds

Similar Compounds

    1-(Tetrahydrofuran-3-yl)methanamine: This compound shares the tetrahydrofuran ring but lacks the triazole moiety.

    (Tetrahydrofuran-3-yl)methanol: Similar in structure but contains a hydroxyl group instead of an amine group.

    1-(Tetrahydrofuran-3-yl)cyclopropylamine: Contains a cyclopropyl group in place of the triazole ring.

Uniqueness

1-(Tetrahydrofuran-3-yl)-1h-1,2,4-triazol-3-amine is unique due to the combination of the tetrahydrofuran and triazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

1-(oxolan-3-yl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H10N4O/c7-6-8-4-10(9-6)5-1-2-11-3-5/h4-5H,1-3H2,(H2,7,9)

InChI Key

MKPDLWFNAXPCRP-UHFFFAOYSA-N

Canonical SMILES

C1COCC1N2C=NC(=N2)N

Origin of Product

United States

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